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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B3027017 Get Quote

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3): A

Versatile Building Block for Modern Synthesis

Executive Summary
6-Bromo-2-chloro-3-fluoropyridine is a tri-halogenated heterocyclic compound that has

emerged as a strategically important building block in modern organic synthesis.[1] Its value is

derived from the unique and differential reactivity of its three halogen substituents, which allows

for programmed, regioselective functionalization. This guide provides a comprehensive

technical overview for researchers, scientists, and drug development professionals, detailing

the compound's core properties, the principles governing its reactivity, validated protocols for

key synthetic transformations, and its applications in the synthesis of complex molecular

architectures for the pharmaceutical and agrochemical industries.[1][2]

Core Chemical and Physical Properties
6-Bromo-2-chloro-3-fluoropyridine is a solid at room temperature, typically supplied with a

purity of 95-98%.[3][4][5] Its stability and defined structure make it a reliable intermediate for

multi-step synthetic campaigns. Proper storage under an inert atmosphere at refrigerated

temperatures (2-8°C) is recommended to ensure its long-term integrity.[3][4]
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Figure 1. Chemical Structure of 6-Bromo-2-chloro-3-fluoropyridine.

Property Value Source(s)

CAS Number 1211591-93-3 [4][6]

Molecular Formula C₅H₂BrClFN [5][6]

Molecular Weight 210.43 g/mol [5][6]

IUPAC Name
6-bromo-2-chloro-3-

fluoropyridine
[6]

Canonical SMILES C1=CC(=NC(=C1F)Cl)Br [6]

InChI Key
KPQMWTHSSFZPMJ-

UHFFFAOYSA-N
[6]

Physical Form Solid [3][4]

Purity ≥95% to 98% [4][5]

Storage Temperature 2-8°C, Inert Atmosphere [4]

Hydrogen Bond Donors 0 [6]

Hydrogen Bond Acceptors 2 [6]

Topological Polar Surface Area 12.89 Å² [5]

logP 2.6366 [5]

The Principle of Differential Reactivity: A Chemist's
Guide to Selectivity
The synthetic utility of 6-Bromo-2-chloro-3-fluoropyridine is rooted in the distinct reactivity of

its three carbon-halogen bonds. This predictable hierarchy allows for selective functionalization,

where one position can be modified while the others remain intact for subsequent

transformations.

C6-Br Bond (Most Labile in Cross-Coupling): The Carbon-Bromine bond has a lower bond

dissociation energy compared to C-Cl and C-F bonds.[7] This makes it the preferred site for
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oxidative addition to low-valent transition metal catalysts, such as Palladium(0).

Consequently, it is the primary reactive handle for cross-coupling reactions like Suzuki-

Miyaura and Buchwald-Hartwig amination.[7][8]

C2-Cl Bond (Activated for SNAr): The chlorine atom is at the 2-position (α) of the pyridine

ring. The electron-withdrawing nature of the ring nitrogen atom significantly polarizes this C-

Cl bond, making the carbon atom highly electrophilic.[8][9] This electronic activation renders

the C2 position susceptible to attack by potent nucleophiles via a Nucleophilic Aromatic

Substitution (SNAr) mechanism.[8]

C3-F Bond (Most Inert): The Carbon-Fluorine bond is the strongest of the three, making it

largely unreactive under typical cross-coupling and SNAr conditions.[10] Its presence is often

desired in the final molecule, as fluorine substitution can confer beneficial biological

properties, such as enhanced metabolic stability and binding affinity.[1]
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Figure 2. Reactivity workflow based on reaction type.

Key Synthetic Transformations & Protocols
The following protocols are generalized methodologies based on established procedures for

similarly substituted pyridines and serve as a robust starting point for experimental design.[7][8]

Regioselective C-C Bond Formation: The Suzuki-
Miyaura Coupling
This reaction enables the formation of a C-C bond, selectively at the C6-position, by coupling

with an organoboron reagent. The choice of a palladium catalyst and a suitable ligand is critical

for achieving high efficiency.[11]

Protocol Causality:

Catalyst/Ligand: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a

phosphine ligand (e.g., SPhos) is used. The ligand stabilizes the palladium center and

facilitates the catalytic cycle.[7]
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Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more

nucleophilic boronate species, which is essential for the transmetalation step.[11]

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common.

Water aids in dissolving the inorganic base, while the organic solvent solubilizes the

substrate and catalyst.[7]

Step-by-Step Protocol:

To a dry Schlenk flask, add 6-Bromo-2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv.), the

desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0

equiv.).

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

Stir the reaction mixture vigorously and heat to 90°C in a preheated oil bath.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12

hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash

with water (10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-

chloro-3-fluoropyridine product.
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Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
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Regioselective C-N Bond Formation: The Buchwald-
Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the

introduction of primary or secondary amines at the C6-position.[12][13]

Protocol Causality:

Catalyst/Ligand: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine

ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative

addition and the final reductive elimination steps of the catalytic cycle.[12]

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, making it a more active

nucleophile in the catalytic cycle.[12][14]

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent

quenching of the strong base and interference with the catalytic species.

Step-by-Step Protocol:

In a glovebox or under an inert atmosphere, add 6-Bromo-2-chloro-3-fluoropyridine (1.0

mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4

mmol, 1.4 equiv.) to a dry reaction vial.

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2

mol%) and a suitable ligand like XPhos (0.08 mmol, 8 mol%) in anhydrous toluene (2 mL).

Add the catalyst solution to the reaction vial containing the substrate, amine, and base.

Seal the vial and heat to 100-110°C.

Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of

celite to remove palladium residues.
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Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

Purify the crude material via column chromatography to afford the desired 6-amino-2-chloro-

3-fluoropyridine derivative.

Sequential Functionalization in Complex Synthesis
The true power of 6-Bromo-2-chloro-3-fluoropyridine lies in its capacity for sequential,

selective reactions. A synthetic route can be designed to first functionalize the C6-position via

cross-coupling, followed by a second modification at the C2-position via SNAr, leaving the C-F

bond untouched. This enables the efficient construction of highly decorated pyridine scaffolds,

which are common motifs in pharmaceuticals and agrochemicals.[1][15]
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Figure 4. Conceptual workflow for sequential functionalization.

Safety, Handling, and Storage
6-Bromo-2-chloro-3-fluoropyridine is an irritant and should be handled with appropriate

personal protective equipment (PPE). All manipulations should be performed in a well-

ventilated fume hood.[4][16]
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Hazard Information Details Source(s)

GHS Pictogram GHS07 (Exclamation Mark) [4]

Signal Word Warning [4]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[4][17]

Precautionary Statements

P261, P264, P280,

P302+P352,

P305+P351+P338

[4]

Handling

Wear protective gloves,

clothing, and eye/face

protection. Use only in a well-

ventilated area. Avoid

breathing dust. Wash hands

thoroughly after handling.

[16][17]

Storage

Store in a tightly closed

container in a cool, dry, well-

ventilated place. Keep under

an inert atmosphere. Store

locked up. Recommended

temperature: 2-8°C.

[4][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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